molecular formula C14H22Cl2N2 B1520552 6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine dihydrochloride CAS No. 1196146-96-9

6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine dihydrochloride

Cat. No.: B1520552
CAS No.: 1196146-96-9
M. Wt: 289.2 g/mol
InChI Key: GZEITIKFRLCEDL-UHFFFAOYSA-N
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Description

6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride is a chemical compound with the molecular formula C14H20N2·2HCl. It is a derivative of octahydro-1H-pyrrolo[3,4-b]pyridine, featuring a benzyl group attached to the nitrogen atom of the pyrrolopyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride typically involves the following steps:

  • Benzylamine Reaction: The reaction starts with benzylamine reacting with a suitable pyridine derivative under controlled conditions to form the intermediate compound.

  • Hydrogenation: The intermediate compound undergoes hydrogenation to form the octahydro-pyrrolopyridine structure.

  • Dihydrochloride Formation: The final step involves treating the octahydro-pyrrolopyridine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyrrolopyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new pharmaceuticals and other chemical entities.

Biology: In biological research, this compound is utilized to study various biochemical pathways and molecular interactions. It can be employed as a tool to investigate the effects of specific molecular modifications on biological systems.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its derivatives may exhibit biological activity that can be explored for therapeutic purposes.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial processes.

Mechanism of Action

The mechanism by which 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the precise mechanisms and pathways.

Comparison with Similar Compounds

  • Cis-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine: A structural isomer with a different spatial arrangement of atoms.

  • 6-Benzyl-1H-pyrrolo[3,4-b]pyridine: A related compound without the octahydro modification.

Uniqueness: 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride is unique due to its specific structural features, which influence its chemical reactivity and biological activity. Its octahydro structure and benzyl group contribute to its distinct properties compared to similar compounds.

Properties

IUPAC Name

6-benzyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16;;/h1-3,5-6,13-15H,4,7-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEITIKFRLCEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2NC1)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661425
Record name 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196146-96-9
Record name 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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